2-(4-butylsulfanylphenyl)-N-hydroxyacetamide
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Overview
Description
2-(4-butylsulfanylphenyl)-N-hydroxyacetamide is an organic compound that features a phenyl ring substituted with a butylsulfanyl group and an N-hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylsulfanylphenyl)-N-hydroxyacetamide typically involves the reaction of 4-butylsulfanylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-butylsulfanylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro, bromo, or sulfonyl derivatives
Scientific Research Applications
2-(4-butylsulfanylphenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-butylsulfanylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfanylphenyl)-N-hydroxyacetamide
- 2-(4-ethylsulfanylphenyl)-N-hydroxyacetamide
- 2-(4-propylsulfanylphenyl)-N-hydroxyacetamide
Uniqueness
2-(4-butylsulfanylphenyl)-N-hydroxyacetamide is unique due to the presence of the butylsulfanyl group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2385-93-5 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-(4-butylsulfanylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14) |
InChI Key |
PWCXFVBAQLRQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)CC(=O)NO |
Origin of Product |
United States |
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